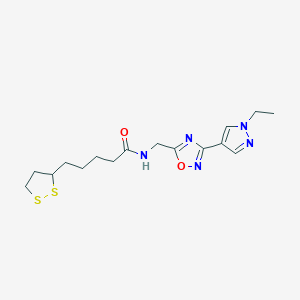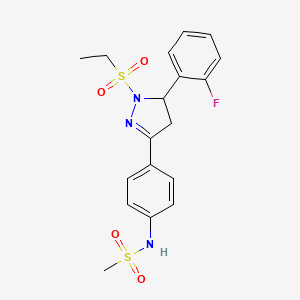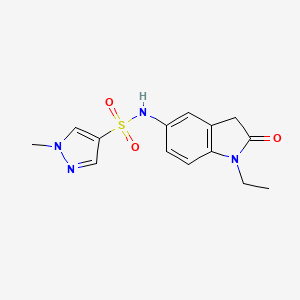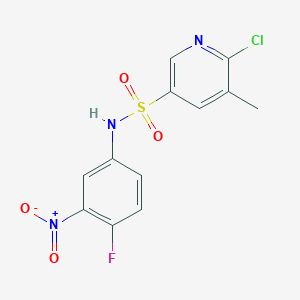
1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R)- is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPM and has been studied for its role in treating various diseases.
Aplicaciones Científicas De Investigación
Claisen Rearrangements in Organic Chemistry
The compound 1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R) is utilized in the study of Claisen rearrangements. Specifically, the E and Z isomers of this compound, derived from 4,6-O-ethylidene-D-glucose, served as substrates for Claisen rearrangements with triethyl orthoacetate. This research contributes to understanding stereoselectivity in organic reactions (Tadano, Minami, & Ogawa, 1990).
Synthesis of Cofacial Bismetallophthalocyanines
In the field of materials science, a precursor of this compound was utilized in the synthesis of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These substances were explored for their electrochemical and electrical properties, indicating potential applications in semiconductor technology and materials science (Özer et al., 2007).
Novel Skeletal Rearrangement Reactions
Research on 1,3-dioxane derivatives has also included studies on novel skeletal rearrangement reactions. For example, treatment of 2,5-diphenyl-1,4-dithiin-1-oxide with hydrochloric acid in dioxane leads to unique skeletal rearrangements, demonstrating the compound's utility in exploring new reaction pathways (KobayashiKeiji & MutaiKiyoshi, 1981).
Applications in Crystal Structure Analysis
The compound has been synthesized and used in crystal structure analysis. The analysis of its crystal structure has provided insights into molecular configurations and intermolecular interactions, which are crucial in the field of structural chemistry (Li, Wang, & Chen, 2001).
Surface Property Studies in Surfactant Chemistry
In surfactant chemistry, derivatives of 1,3-dioxane have been synthesized and examined for their surface properties. This research is significant for understanding and developing new surfactants with potential applications in various industries (Piasecki, Burczyk, & Ruchala, 1998).
Photolysis Studies in Organic Chemistry
The compound has been a subject of study in photolysis experiments. Investigations into how it reacts under certain light conditions provide valuable insights into photochemical processes, which can be applied in fields like organic synthesis and photochemistry (Prager & Smith, 1994).
Propiedades
IUPAC Name |
(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMTMWCUMBRFX-OUAUKWLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)





![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)

